molecular formula C13H7Cl2NO B13131173 7-amino-2,3-dichloro-9H-fluoren-9-one CAS No. 91821-97-5

7-amino-2,3-dichloro-9H-fluoren-9-one

Katalognummer: B13131173
CAS-Nummer: 91821-97-5
Molekulargewicht: 264.10 g/mol
InChI-Schlüssel: MTZQTBOYDLGFMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-amino-2,3-dichloro-9H-fluoren-9-one is a compound belonging to the fluorenone family Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,3-dichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone derivatives followed by amination. One common method involves the reaction of 2,3-dichlorofluorenone with ammonia or an amine under controlled conditions to introduce the amino group at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

7-amino-2,3-dichloro-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert it to fluorenol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 7-amino-2,3-dichloro-9H-fluoren-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-amino-2,3-dichloro-9H-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

91821-97-5

Molekularformel

C13H7Cl2NO

Molekulargewicht

264.10 g/mol

IUPAC-Name

7-amino-2,3-dichlorofluoren-9-one

InChI

InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2

InChI-Schlüssel

MTZQTBOYDLGFMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.